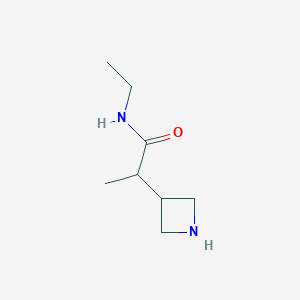
Adenosine 5'-diphosphate magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine 5’-diphosphate magnesium salt is a compound that plays a crucial role in various biological processes. It is an adenine nucleotide involved in energy storage and nucleic acid metabolism. This compound is essential for the conversion of adenosine 5’-diphosphate into adenosine 5’-triphosphate, which is a central component of energy storage and metabolism in living organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adenosine 5’-diphosphate magnesium salt can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the breakdown of precursors like nicotinamide adenine dinucleotide, yielding adenosine 5’-diphosphate as a product . The chemical synthesis involves the reaction of adenosine with phosphoric acid under controlled conditions to form adenosine 5’-diphosphate, which is then combined with magnesium ions to form the magnesium salt.
Industrial Production Methods
Industrial production of adenosine 5’-diphosphate magnesium salt typically involves large-scale enzymatic synthesis due to its efficiency and specificity. The process includes the fermentation of bacterial cultures that produce the necessary enzymes, followed by extraction and purification of the compound .
Chemical Reactions Analysis
Types of Reactions
Adenosine 5’-diphosphate magnesium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically in the presence of reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of adenosine 5’-diphosphate magnesium salt can lead to the formation of adenosine 5’-triphosphate, while reduction can result in the formation of adenosine monophosphate .
Scientific Research Applications
Adenosine 5’-diphosphate magnesium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various biochemical assays and studies involving energy metabolism.
Industry: It is used in the production of various pharmaceuticals and as a supplement in cell culture media.
Mechanism of Action
The mechanism of action of adenosine 5’-diphosphate magnesium salt involves its role as a precursor for adenosine 5’-triphosphate biosynthesis. It acts as a weak platelet agonist, specifically targeting the P2Y receptor, which plays a role in platelet aggregation and blood clotting . The compound also participates in energy transfer within cells, facilitating various metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine 5’-triphosphate magnesium salt: Similar in structure but contains an additional phosphate group, making it a more potent energy carrier.
Adenosine monophosphate: Contains only one phosphate group and is less involved in energy transfer compared to adenosine 5’-diphosphate.
Uniqueness
Adenosine 5’-diphosphate magnesium salt is unique due to its specific role in energy metabolism and its ability to act as a precursor for adenosine 5’-triphosphate. Its interaction with magnesium ions enhances its stability and functionality in biological systems .
Properties
Molecular Formula |
C10H13MgN5O10P2 |
|---|---|
Molecular Weight |
449.49 g/mol |
IUPAC Name |
magnesium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O10P2.Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);/q;+2/p-2 |
InChI Key |
SVSKFMJQWMZCRD-UHFFFAOYSA-L |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)(O)[O-])O)O)N.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
![7-Iodothieno[3,2-b]pyridine](/img/structure/B12070129.png)

![N-(3-chlorophenyl)-3-hydroxy-1,4,6,7-tetrahydropyrazolo[4,3-c] pyridine-5-carboxamide](/img/structure/B12070135.png)



